molecular formula C11H13ClOS B1386736 [4-(Isopropylthio)phenyl]acetyl chloride CAS No. 1170785-23-5

[4-(Isopropylthio)phenyl]acetyl chloride

Cat. No.: B1386736
CAS No.: 1170785-23-5
M. Wt: 228.74 g/mol
InChI Key: QSQIWOLIZGYWCL-UHFFFAOYSA-N
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Description

[4-(Isopropylthio)phenyl]acetyl chloride is an organic compound with the molecular formula C11H13ClOS and a molecular weight of 228.74 g/mol . This compound is characterized by the presence of an acetyl chloride group attached to a phenyl ring, which is further substituted with an isopropylthio group. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Isopropylthio)phenyl]acetyl chloride typically involves the reaction of [4-(Isopropylthio)phenyl]acetic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to an acyl chloride group. The general reaction scheme is as follows:

[ \text{C}_9\text{H}_9\text{SCOOH} + \text{SOCl}_2 \rightarrow \text{C}_9\text{H}_9\text{SCOCl} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

[4-(Isopropylthio)phenyl]acetyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the acyl chloride group hydrolyzes to form [4-(Isopropylthio)phenyl]acetic acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Hydrolysis: Water or aqueous base (e.g., NaOH) is used under ambient conditions.

    Reduction: Reducing agents like LiAlH4 are used under anhydrous conditions.

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    [4-(Isopropylthio)phenyl]acetic acid: Formed by hydrolysis.

    Alcohols: Formed by reduction.

Scientific Research Applications

[4-(Isopropylthio)phenyl]acetyl chloride is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of [4-(Isopropylthio)phenyl]acetyl chloride involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical transformations and modifications of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used.

Comparison with Similar Compounds

Similar Compounds

  • [4-(Methylthio)phenyl]acetyl chloride
  • [4-(Ethylthio)phenyl]acetyl chloride
  • [4-(Butylthio)phenyl]acetyl chloride

Uniqueness

[4-(Isopropylthio)phenyl]acetyl chloride is unique due to the presence of the isopropylthio group, which imparts distinct steric and electronic properties. This uniqueness can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in organic synthesis and research .

Properties

IUPAC Name

2-(4-propan-2-ylsulfanylphenyl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClOS/c1-8(2)14-10-5-3-9(4-6-10)7-11(12)13/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQIWOLIZGYWCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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